Covalent Binding Efficiency: Acrylamide Warhead vs. Non-Covalent Pyrazolylaminopyridine Scafold
In a biochemical kinase inhibition assay, N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide exhibits time-dependent inhibition with an IC50 of 130 nM after 60-minute pre-incubation, consistent with irreversible covalent binding. In contrast, the non-covalent analog N-(2-pyrazol-1-ylpyridin-3-yl)acetamide shows no significant inhibition (IC50 > 10 µM) under the same conditions [1]. This >75-fold potency difference is attribute to the requirement for acrylamide-mediated cysteine engagement.
| Evidence Dimension | Biochemical IC50 after 60-min pre-incubation |
|---|---|
| Target Compound Data | IC50 = 130 nM |
| Comparator Or Baseline | N-(2-pyrazol-1-ylpyridin-3-yl)acetamide (non-covalent analog): IC50 > 10 µM |
| Quantified Difference | >75-fold greater potency for the acrylamide-containing compound |
| Conditions | Recombinant human HPGDS enzyme, 30-min substrate incubation, 60-min inhibitor pre-incubation, GST enzymatic activity readout |
Why This Matters
For procurement, this confirms that the acrylamide functionality is essential for biochemical potency; non-covalent analogs cannot serve as functional substitutes.
- [1] BindingDB Entry BDBM50084256 / CHEMBL3425957. Affinity Data for N-(2-pyrazol-1-ylpyridin-3-yl)prop-2-enamide. Accessed May 2, 2026. View Source
